molecular formula C20H20N2O2 B6623595 N-(1,3-dihydro-2-benzofuran-5-yl)-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide

N-(1,3-dihydro-2-benzofuran-5-yl)-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide

Cat. No.: B6623595
M. Wt: 320.4 g/mol
InChI Key: JBGGUFZCOIEFNX-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2-benzofuran-5-yl)-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide is a complex organic compound that features both benzofuran and pyridine moieties

Properties

IUPAC Name

N-(1,3-dihydro-2-benzofuran-5-yl)-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-20(21-19-9-8-17-13-24-14-18(17)11-19)22-10-4-7-16(12-22)15-5-2-1-3-6-15/h1-3,5-9,11H,4,10,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGGUFZCOIEFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=C1)C2=CC=CC=C2)C(=O)NC3=CC4=C(COC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2-benzofuran-5-yl)-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones and suitable electrophiles.

    Pyridine Ring Construction: The pyridine ring can be constructed through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or amines.

    Amide Bond Formation: The final step involves coupling the benzofuran and pyridine intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially forming quinone-like structures.

    Reduction: The pyridine ring can be reduced to piperidine under suitable conditions.

    Substitution: Both the benzofuran and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) for bromination, while nucleophilic substitutions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring may yield benzofuran-2,3-dione, while reduction of the pyridine ring would produce the corresponding piperidine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-dihydro-2-benzofuran-5-yl)-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology and Medicine

This compound is of interest in medicinal chemistry due to its potential biological activities. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a candidate for drug development. Researchers are investigating its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural features may also make it useful in the design of novel catalysts or as a ligand in coordination chemistry.

Mechanism of Action

The mechanism by which N-(1,3-dihydro-2-benzofuran-5-yl)-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The benzofuran and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dihydro-2-benzofuran-5-yl)-5-phenylpyridine-2-carboxamide
  • N-(1,3-dihydro-2-benzofuran-5-yl)-5-phenyl-3,6-dihydro-2H-pyridine-2-carboxamide

Uniqueness

Compared to similar compounds, N-(1,3-dihydro-2-benzofuran-5-yl)-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide may offer unique advantages in terms of its biological activity and synthetic accessibility. Its specific substitution pattern and the presence of both benzofuran and pyridine rings contribute to its distinct chemical and physical properties, which can be leveraged in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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